

Spectroscopic Profile of 4-Nitrophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Nitrophenylacetic acid*

Cat. No.: B359581

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Nitrophenylacetic acid** (CAS No: 104-03-0). The information is presented in a structured format to facilitate easy reference and comparison, catering to the needs of researchers, scientists, and professionals in drug development. This document includes tabulated quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4-Nitrophenylacetic acid**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.15	Doublet	2H	Ar-H (ortho to NO_2)
~7.45	Doublet	2H	Ar-H (meta to NO_2)
~3.75	Singlet	2H	$-\text{CH}_2-$
~11.0 (broad)	Singlet	1H	$-\text{COOH}$

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~172	C=O
~147	Ar-C-NO ₂
~142	Ar-C-CH ₂
~131	Ar-CH (meta to NO ₂)
~124	Ar-CH (ortho to NO ₂)
~41	-CH ₂ -

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-2500	Broad	O-H stretch (Carboxylic acid)
1700	Strong	C=O stretch (Carboxylic acid)
1520	Strong	N-O asymmetric stretch (Nitro group)
1350	Strong	N-O symmetric stretch (Nitro group)
1300	Medium	C-O stretch (Carboxylic acid)
920	Medium, Broad	O-H bend (Carboxylic acid dimer)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Proposed Fragment
181.0	99.99	[M] ⁺ (Molecular Ion)
136.0	36.70	[M - COOH] ⁺
91.0	59.60	[C ₇ H ₇] ⁺ (Tropylium ion)
77.0	34.50	[C ₆ H ₅] ⁺ (Phenyl ion)
44.0	23.80	[COOH] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **4-Nitrophenylacetic acid**.

Materials:

- **4-Nitrophenylacetic acid** (5-20 mg for ¹H, 20-50 mg for ¹³C)
- Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
- NMR tube (5 mm diameter)
- Vial and pipette
- Cotton or glass wool

Procedure:

- Sample Preparation:
 - Accurately weigh the **4-Nitrophenylacetic acid** sample and place it in a clean, dry vial.
 - Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

- Gently swirl or vortex the vial to dissolve the sample completely.
- Prepare a filter by placing a small plug of cotton or glass wool into a Pasteur pipette.
- Filter the solution through the prepared pipette directly into the NMR tube to remove any particulate matter.
- Ensure the liquid column in the NMR tube is approximately 4-5 cm high.

• Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine.
- Place the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
- Acquire the ^1H spectrum using standard acquisition parameters.
- For the ^{13}C spectrum, use a proton-decoupled pulse sequence with an adequate number of scans to achieve a good signal-to-noise ratio.

• Data Processing:

- Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.
- Phase the spectrum to ensure all peaks are in the positive phase.
- Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).
- Integrate the peaks in the ^1H spectrum to determine the relative proton ratios.
- Assign the peaks to the corresponding nuclei in the **4-Nitrophenylacetic acid** molecule.

FT-IR Spectroscopy (KBr Pellet Method)

Objective: To obtain the infrared absorption spectrum of solid **4-Nitrophenylacetic acid**.

Materials:

- **4-Nitrophenylacetic acid** (1-2 mg)
- Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)
- Agate mortar and pestle
- Pellet press and die set
- FT-IR spectrometer

Procedure:

- Sample Preparation:
 - Place 1-2 mg of **4-Nitrophenylacetic acid** into a clean, dry agate mortar.
 - Grind the sample to a fine powder.
 - Add 100-200 mg of dried KBr to the mortar.
 - Gently but thoroughly mix and grind the sample and KBr together until a homogeneous mixture is obtained.
 - Transfer the powder mixture into the pellet die.
 - Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[1][2][3]
- Data Acquisition:
 - Place the KBr pellet into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

- Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Processing:
 - Identify the characteristic absorption bands in the spectrum.
 - Assign the observed bands to the corresponding functional group vibrations within the **4-Nitrophenylacetic acid** molecule.

Mass Spectrometry (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of **4-Nitrophenylacetic acid**.

Materials:

- **4-Nitrophenylacetic acid**
- Mass spectrometer with an Electron Ionization (EI) source and a solid probe or GC inlet.

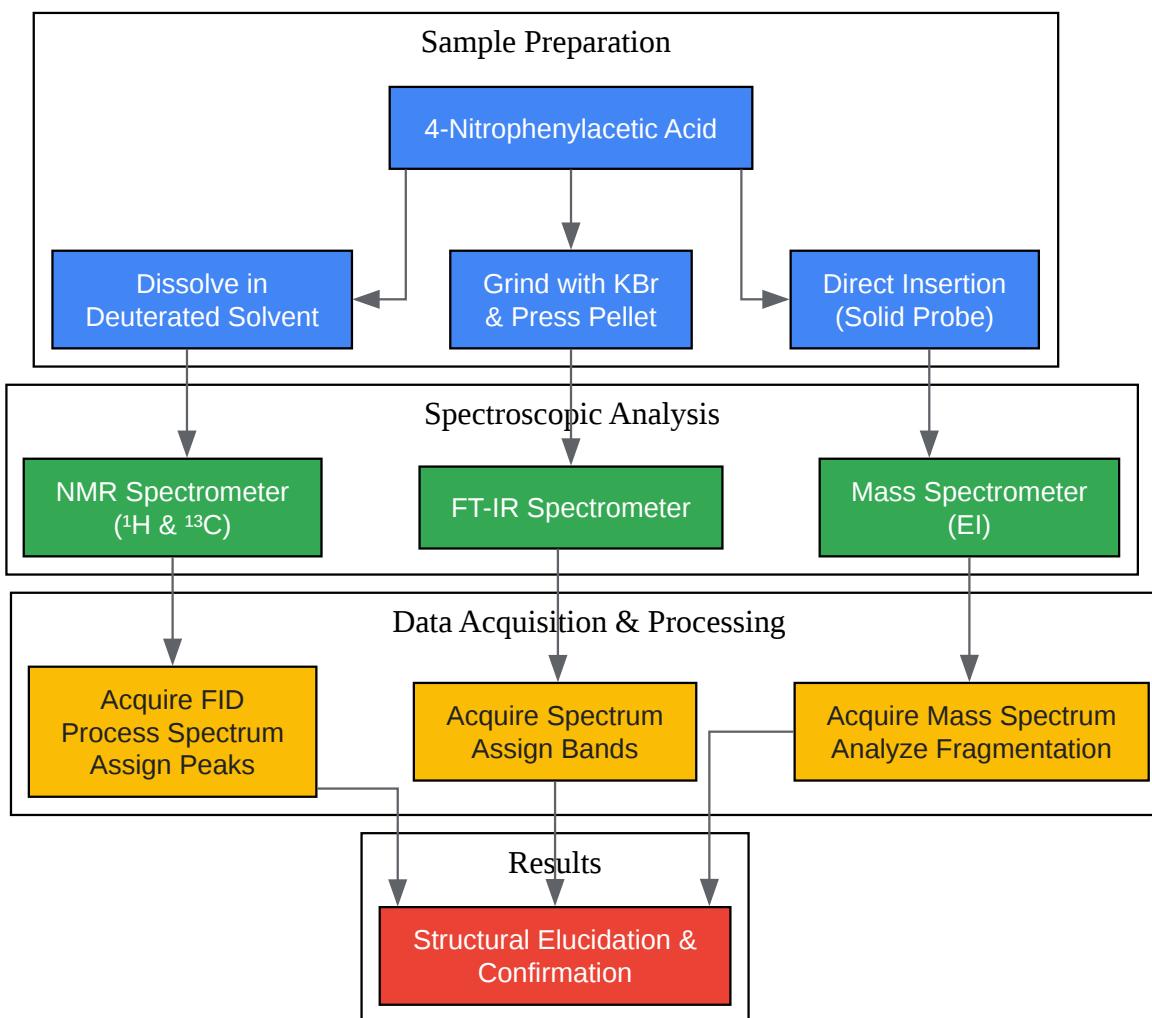
Procedure:

- Sample Introduction:
 - Introduce a small amount of the solid sample directly into the ion source using a solid probe. Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a Gas Chromatography (GC) inlet.
- Data Acquisition:
 - The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
 - The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer.

- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion.
- Data Processing:
 - The mass spectrum is generated as a plot of relative ion abundance versus m/z.
 - Identify the molecular ion peak ($[M]^+$), which corresponds to the molecular weight of the compound.
 - Analyze the fragmentation pattern by identifying the major fragment ions.
 - Propose fragmentation pathways to explain the formation of the observed fragment ions, which helps in confirming the structure of the molecule.[\[4\]](#)[\[5\]](#)

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of **4-Nitrophenylacetic acid**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 2. scienceijsar.com [scienceijsar.com]
- 3. shimadzu.com [shimadzu.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Nitrophenylacetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b359581#4-nitrophenylacetic-acid-spectroscopic-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com